molecular formula C7H6BrF2NO2S B10838133 (2-Bromophenyl)difluoromethanesulfonamide

(2-Bromophenyl)difluoromethanesulfonamide

Cat. No.: B10838133
M. Wt: 286.10 g/mol
InChI Key: QUUHLCHEVDHKEL-UHFFFAOYSA-N
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Description

(2-bromophenyl)difluoromethanesulfonamide is a small molecular compound with the chemical formula C7H6BrF2NO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, along with difluoromethanesulfonamide functionality

Preparation Methods

The synthesis of (2-bromophenyl)difluoromethanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylamine with difluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(2-bromophenyl)difluoromethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-bromophenyl)difluoromethanesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can affect various physiological processes, including fluid secretion and pH regulation.

Comparison with Similar Compounds

(2-bromophenyl)difluoromethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

(2-bromophenyl)-difluoromethanesulfonamide

InChI

InChI=1S/C7H6BrF2NO2S/c8-6-4-2-1-3-5(6)7(9,10)14(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

QUUHLCHEVDHKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)S(=O)(=O)N)Br

Origin of Product

United States

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